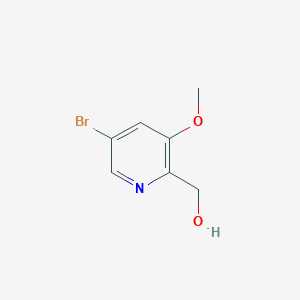

(5-Bromo-3-methoxypyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-3-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFAMDOUBXZRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670148 | |

| Record name | (5-Bromo-3-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-32-2 | |

| Record name | (5-Bromo-3-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of (5-Bromo-3-methoxypyridin-2-yl)methanol (CAS 1087659-32-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characterization of (5-Bromo-3-methoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-tested insights to support your research and development endeavors.

Introduction: The Significance of a Substituted Pyridine

This compound, with its distinct substitution pattern on the pyridine ring, represents a versatile scaffold for the synthesis of complex molecular architectures. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the methoxy and hydroxymethyl groups provide opportunities for further functionalization and modulation of physicochemical properties. Understanding the precise characterization of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in synthesis and drug development. While experimentally determined data for this compound is not extensively published in peer-reviewed literature, a combination of supplier information and predictive modeling provides a solid starting point.

| Property | Value | Source |

| CAS Number | 1087659-32-2 | Multiple Suppliers[][2] |

| Molecular Formula | C₇H₈BrNO₂ | Multiple Suppliers[][2] |

| Molecular Weight | 218.05 g/mol | Multiple Suppliers[][2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Predicted Boiling Point | 289.2 ± 35.0 °C | MySkinRecipes[4] |

| Predicted Density | 1.595 ± 0.06 g/cm³ | MySkinRecipes[4] |

| Storage Conditions | 2-8°C, sealed in a dry environment | Sigma-Aldrich[3] |

Note: The boiling point and density are predicted values and should be used as an estimation pending experimental verification.

The physical form of this compound is noteworthy. While most suppliers list it as a solid, at least one patent describes it as a "thick liquid" following purification. This suggests that its melting point may be close to ambient temperature, or that it may exist as a supercooled liquid or an amorphous solid.

Synthesis and Purification: From Precursor to Pure Compound

A plausible and documented synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-bromo-3-methoxypicolinaldehyde.

Experimental Protocol: Reduction of 5-bromo-3-methoxypicolinaldehyde

This protocol is a generalized procedure based on standard organic chemistry practices for the reduction of an aldehyde to an alcohol.

-

Dissolution: Dissolve 5-bromo-3-methoxypicolinaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5°C. This is crucial to control the exothermic nature of the reduction reaction.

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted reducing agent.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer should be washed with brine to remove any remaining water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound. While publicly available spectra are scarce, the following sections outline the expected spectral features based on the compound's structure and data from analogous compounds. Several chemical suppliers, such as BLDpharm and ChemicalBook, indicate the availability of spectral data, which should be consulted for definitive analysis[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (bromine, oxygen, nitrogen).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the hydroxyl group.

-

C-H stretches from the aromatic ring and the methoxy and methylene groups.

-

C=C and C=N stretching vibrations from the pyridine ring.

-

A C-O stretch from the methoxy and alcohol groups.

-

A C-Br stretch at lower wavenumbers.

Chromatographic Analysis: Purity Assessment

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring reaction progress.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with or without a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point, GC-MS could also be a viable technique for purity analysis, providing both retention time and mass spectral data for peak identification.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed[3]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion: A Versatile Building Block in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough characterization, employing a suite of analytical techniques, is essential to ensure its identity and purity, thereby enabling its successful application in complex synthetic pathways. This guide provides a foundational framework for the characterization of this important molecule, empowering researchers to proceed with confidence in their drug discovery endeavors.

References

The Definitive Guide to the Structural Elucidation of (5-Bromo-3-methoxypyridin-2-yl)methanol

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation for a Novel Pyridine Derivative

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. (5-Bromo-3-methoxypyridin-2-yl)methanol, a substituted pyridine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals. This technical guide provides an in-depth, experience-driven walkthrough of the multifaceted analytical strategies employed to unequivocally determine its molecular structure. We will delve into the logical framework behind the selection of spectroscopic and crystallographic techniques, focusing on the "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the methods, but the scientific rationale that ensures accuracy and confidence in structural assignment.

Introduction: The Imperative of Unambiguous Structure

This compound, with the chemical formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol , is a molecule with multiple substitution points on a pyridine ring, making its precise characterization non-trivial.[][2] The arrangement of the bromo, methoxy, and methanol substituents dictates its steric and electronic properties, which in turn influence its potential biological activity and suitability as a synthetic intermediate. An erroneous structural assignment can lead to wasted resources and flawed interpretations of structure-activity relationships (SAR). Therefore, a rigorous, multi-pronged analytical approach is not just recommended, but essential.

This guide will detail a systematic workflow for the structural confirmation of this compound, beginning with its synthesis and culminating in a comprehensive analysis of its spectroscopic and crystallographic data.

Synthesis and Purification: Laying the Foundation

A plausible synthetic route to this compound involves the reduction of the corresponding aldehyde, 5-bromo-3-methoxypyridine-2-carbaldehyde. This common transformation highlights the importance of purifying the final product to remove any unreacted starting material or byproducts that could confound subsequent spectroscopic analysis.

Experimental Protocol: Reduction of 5-bromo-3-methoxypyridine-2-carbaldehyde

-

Dissolution: Dissolve 5-bromo-3-methoxypyridine-2-carbaldehyde (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of NaBH₄ is a deliberate choice due to its mild nature and high selectivity for reducing aldehydes in the presence of other functional groups.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The purity of the isolated white solid is then assessed by High-Performance Liquid Chromatography (HPLC) and its melting point is determined. Only a highly purified sample is submitted for structural analysis to ensure the integrity of the data.

Mass Spectrometry: The First Glimpse of the Molecular Formula

Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight of a compound. For halogenated compounds, it offers an additional layer of confirmation.

Causality of Method Selection: Electron Impact (EI) vs. Electrospray Ionization (ESI)

While both EI and ESI are viable, ESI is often preferred for polar molecules like our target compound as it is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺, directly providing molecular weight information with minimal fragmentation.

Data Interpretation: The Isotopic Signature of Bromine

The most telling feature in the mass spectrum of this compound is the presence of two major peaks in the molecular ion region, separated by two mass-to-charge units (m/z).[3] This pattern is the unmistakable signature of a monobrominated compound, arising from the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[4]

| Ion | Calculated m/z | Expected Relative Abundance |

| [C₇H₈⁷⁹BrNO₂ + H]⁺ | 217.98 | ~100% |

| [C₇H₈⁸¹BrNO₂ + H]⁺ | 219.98 | ~98% |

Hypothetical Mass Spectrometry Data

This characteristic M and M+2 isotopic pattern provides very strong evidence for the presence of a single bromine atom in the molecule, thus validating a key component of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. For a polysubstituted aromatic system like this compound, a suite of 1D and 2D NMR experiments is required to overcome challenges like signal overlap and to unambiguously assign all proton and carbon signals.[5]

Workflow for NMR Analysis

References

Spectral data analysis of (5-Bromo-3-methoxypyridin-2-yl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data Analysis of (5-Bromo-3-methoxypyridin-2-yl)methanol

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, definitive structural elucidation is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides an in-depth analysis of the spectral data for this compound, offering not just the data, but the scientific rationale behind the acquisition and interpretation, tailored for researchers, scientists, and drug development professionals.

The structural integrity and purity of a compound are the cornerstones of reliable scientific outcomes. This document serves as a practical reference for the characterization of this compound, focusing on the synergy between different spectroscopic methods to build a comprehensive and unambiguous structural profile.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key features of this compound (Molecular Formula: C₇H₈BrNO₂, Molecular Weight: 218.05 g/mol ) that we expect to verify are[]:

-

A pyridine ring, which is a heterocyclic aromatic system.

-

Three substituents on the pyridine ring:

-

A bromine atom at position 5.

-

A methoxy group (-OCH₃) at position 3.

-

A hydroxymethyl group (-CH₂OH) at position 2.

-

Each of these features will produce a characteristic signature in the NMR, IR, and MS spectra. Our analytical approach is designed to isolate and interpret these signatures to confirm the compound's identity and structure.

Caption: Molecular structure of this compound.

Experimental Protocols: A Self-Validating System

The reliability of spectral data is directly dependent on the rigor of the experimental methodology. The following protocols are designed to ensure high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent and internal standard is critical for NMR. Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak away from most sample signals[2].

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 15-25 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Utilize a 400 MHz spectrometer.

-

Acquire 16-32 scans to achieve a high signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds to ensure full relaxation of protons.

-

Process the data with a line broadening of 0.3 Hz to improve resolution.

-

-

¹³C NMR Acquisition:

-

Utilize a 100 MHz spectrometer with proton decoupling.

-

Acquire 1024-2048 scans due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay of 2 seconds.

-

Process the data with a line broadening of 1.0 Hz.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and eliminates the need for KBr pellets, which can absorb atmospheric moisture.

Step-by-Step Protocol:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16-32 scans to enhance the signal-to-noise ratio.

-

Process the data using the previously collected background spectrum for correction.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is chosen for its ability to produce characteristic and extensive fragmentation, which is invaluable for structural elucidation by creating a unique "fingerprint" for the molecule[3].

Step-by-Step Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound (in methanol or acetonitrile) via direct infusion or GC-MS.

-

Ionization: Utilize a standard EI source operating at 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

Caption: General workflow for spectroscopic analysis.

Spectral Data Interpretation

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | d | 1H | H-6 | The proton at C-6 is adjacent to the ring nitrogen and is deshielded. It is coupled to H-4, appearing as a doublet. |

| ~7.65 | d | 1H | H-4 | The proton at C-4 is coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the para-bromine and ortho-methoxy group. |

| ~4.75 | s | 2H | -CH₂OH | The methylene protons of the hydroxymethyl group are adjacent to the aromatic ring and the hydroxyl group. They typically appear as a singlet unless coupling to the -OH proton is observed. |

| ~3.95 | s | 1H | -CH₂OH | The hydroxyl proton is often a broad singlet and its chemical shift is highly dependent on concentration and temperature. |

| ~3.90 | s | 3H | -OCH₃ | The methoxy protons are in a shielded environment and appear as a sharp singlet. |

Note: Predicted values based on established principles for substituted pyridines.[4][5]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-2 | Carbon bearing the hydroxymethyl group and adjacent to nitrogen. |

| ~155.5 | C-3 | Carbon attached to the electronegative oxygen of the methoxy group. |

| ~145.0 | C-6 | Aromatic carbon adjacent to nitrogen. |

| ~125.0 | C-4 | Aromatic carbon deshielded by the adjacent methoxy group. |

| ~115.0 | C-5 | Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |

| ~60.0 | -CH₂OH | Aliphatic carbon of the hydroxymethyl group. |

| ~56.0 | -OCH₃ | Aliphatic carbon of the methoxy group. |

Note: Predicted values based on established principles and available data for substituted pyridines.[6][7][8][9]

Infrared (IR) Spectroscopy Analysis

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad | O-H stretch | The broadness is characteristic of hydrogen bonding from the alcohol group.[10] |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for protons on the pyridine ring.[11] |

| 2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations from the -CH₂OH and -OCH₃ groups. |

| 1600-1450 | Strong | C=C and C=N ring stretch | These absorptions are characteristic of the pyridine aromatic ring system.[12][13] |

| 1250-1200 | Strong | Aryl C-O stretch | Asymmetric C-O-C stretching of the aryl ether (methoxy group). |

| 1050-1000 | Strong | C-O stretch | Stretching vibration of the primary alcohol (-CH₂OH). |

| ~600 | Medium | C-Br stretch | Carbon-bromine bond vibration, typically found in the fingerprint region. |

Note: Predicted frequencies based on typical ranges for the respective functional groups.[14]

Mass Spectrometry (MS) Analysis

The mass spectrum provides the molecular weight and structural information based on the fragmentation pattern of the molecule.

| m/z | Interpretation | Rationale |

| 217/219 | Molecular Ion [M]⁺ and [M+2]⁺ | The presence of two peaks of nearly equal intensity is the definitive signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular formula.[15][16] |

| 186/188 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical (•CH₂OH, 31 Da), a common fragmentation pathway for primary alcohols. |

| 138/140 | [M - Br]⁺ | Loss of the bromine radical (•Br, 79/81 Da). |

| 108 | [M - Br - CH₂O]⁺ | Subsequent loss of formaldehyde (CH₂O, 30 Da) from the [M - Br]⁺ fragment. |

The fragmentation pattern provides a clear roadmap to the molecule's connectivity. The initial observation of the isotopic bromine pattern in the molecular ion is the most crucial first step in confirming the elemental composition[15][17].

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a cohesive and definitive structural confirmation. The ¹H and ¹³C NMR spectra establish the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups (hydroxyl, methoxy, pyridine ring), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic molecular ion and fragmentation patterns. This multi-faceted spectroscopic approach ensures the identity and purity of the compound, a critical requirement for its use in any scientific or developmental application.

References

- 2. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. This compound(1087659-32-2)核磁图(13CNMR) [m.chemicalbook.com]

- 10. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]

- 15. savemyexams.com [savemyexams.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. scienceready.com.au [scienceready.com.au]

Whitepaper: A Strategic Approach to the Initial Synthesis of (5-Bromo-3-methoxypyridin-2-yl)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-3-methoxypyridin-2-yl)methanol is a key heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern—a bromine atom for cross-coupling, a directing methoxy group, and a reactive hydroxymethyl group—makes it a valuable intermediate.[][3] This guide provides a comprehensive, technically-grounded protocol for the initial synthesis of this target molecule. We will explore a robust and regioselective three-step synthetic pathway commencing from commercially available starting materials. The narrative emphasizes the chemical principles and strategic decisions behind the chosen methodology, offering field-proven insights for researchers in organic synthesis and drug development.

Strategic Analysis of the Synthetic Pathway

The synthesis of polysubstituted pyridines requires careful control of regioselectivity. Direct functionalization can often lead to mixtures of isomers, complicating purification and reducing overall yield. A premier strategy to overcome this challenge is Directed ortho-Metalation (DoM) , a powerful technique that utilizes a directing group on an aromatic ring to guide deprotonation to an adjacent position.[4][5]

For the synthesis of this compound, the methoxy group at the C3 position is an ideal directing group. Its Lewis basic oxygen atom can coordinate with a lithium-based strong base, lowering the activation energy for proton abstraction at the neighboring C2 position. This ensures the highly regioselective introduction of a functional group.

Our chosen strategy, therefore, involves three key transformations:

-

Nucleophilic Aromatic Substitution: Synthesis of the key precursor, 3-bromo-5-methoxypyridine, from 3,5-dibromopyridine.

-

Directed ortho-Metalation (DoM) and Formylation: Regioselective lithiation at the C2 position, directed by the C3-methoxy group, followed by trapping the organolithium intermediate with an electrophile (N,N-dimethylformamide, DMF) to yield the corresponding aldehyde.

-

Chemoselective Reduction: Reduction of the aldehyde functionality to the target primary alcohol using a mild reducing agent.

This pathway is logical, efficient, and relies on well-established, high-yielding reactions, making it suitable for laboratory-scale synthesis and scalable production.

Figure 1: High-level overview of the three-step synthesis.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step involves the synthesis of our key precursor. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

-

Causality of Experimental Choice: 3,5-Dibromopyridine is selected as the starting material due to the differential reactivity of its C3 and C5 positions. The positions ortho (C2, C6) and para (C4) to the nitrogen atom are more electron-deficient and thus more activated towards nucleophilic attack. However, in this symmetrical molecule, reaction with a strong nucleophile like sodium methoxide proceeds efficiently.[6][7] Using a molar equivalent of the methoxide ensures monosubstitution.

Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil, 1.1 eq) is carefully suspended in anhydrous N,N-dimethylformamide (DMF).

-

The suspension is cooled to 0 °C, and methanol (1.1 eq) is added dropwise. The mixture is stirred for 20 minutes to allow for the formation of sodium methoxide.

-

A solution of 3,5-dibromopyridine (1.0 eq) in anhydrous DMF is added to the sodium methoxide solution.

-

The reaction mixture is heated to 90 °C and maintained for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and carefully poured into ice-water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-bromo-5-methoxypyridine as a solid.[6]

Step 2: Directed ortho-Metalation and Formylation

This is the critical regioselective step of the synthesis.

-

Expertise & Mechanistic Insight: The choice of a strong, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are ideal.[4] These bulky bases are poor nucleophiles, preventing unwanted side reactions, but are powerful enough to deprotonate the C2 position of the pyridine ring. The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the highly reactive pyridyllithium intermediate and prevent side reactions, such as decomposition or reaction with the solvent. The methoxy group at C3 directs the lithiation to the C2 position through chelation with the lithium cation of the base. This pre-complexation dramatically lowers the kinetic barrier for proton abstraction at the adjacent site. The subsequent addition of DMF serves as an efficient formylating agent to trap the organolithium species, forming the aldehyde.

Figure 2: Mechanism of Directed ortho-Metalation and Formylation.

Protocol:

-

Prepare a solution of LDA: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C. Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.05 eq). Stir the solution at -78 °C for 30 minutes.

-

A solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C.

-

The mixture is stirred at this temperature for 1 hour to ensure complete metalation.

-

Anhydrous DMF (1.5 eq) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[4]

Step 3: Reduction to this compound

The final step is a straightforward reduction of the aldehyde to the primary alcohol.

-

Trustworthiness of Protocol: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, ideal for this transformation. It readily reduces aldehydes and ketones but will not affect the pyridine ring or the bromo and methoxy substituents under standard conditions.[4] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Protocol:

-

The crude 5-bromo-3-methoxypyridine-2-carbaldehyde from the previous step is dissolved in methanol.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

-

After the addition is complete, the reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.

-

The solvent is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product, this compound.[4] Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table provides an overview of the reagents and expected outcomes for a representative laboratory-scale synthesis.

| Step | Starting Material | Reagent(s) | Molar Eq. | Solvent | Product | Expected Yield |

| 1 | 3,5-Dibromopyridine | NaOCH₃ | 1.1 | DMF | 3-Bromo-5-methoxypyridine | 70-80%[6] |

| 2 | 3-Bromo-5-methoxypyridine | 1. LDA2. DMF | 1.11.5 | THF | 5-Bromo-3-methoxypyridine-2-carbaldehyde | 70-85%[4] |

| 3 | ...-2-carbaldehyde | NaBH₄ | 1.5 | Methanol | This compound | >90%[4] |

Conclusion

The described three-step synthesis, centered around a Directed ortho-Metalation strategy, presents a reliable and efficient method for producing this compound. By understanding the underlying principles of each step—from the SNAr reaction to the regioselective DoM and the chemoselective reduction—researchers can confidently execute this synthesis. This guide provides a self-validating protocol grounded in established chemical literature, empowering scientists in their pursuit of novel chemical entities for drug discovery and development.

References

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in (5-Bromo-3-methoxypyridin-2-yl)methanol

Abstract

(5-Bromo-3-methoxypyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic substitution pattern—a bromine atom, a methoxy group, and a hydroxymethyl group on a pyridine core—offers a versatile platform for molecular elaboration. This guide provides an in-depth analysis of the reactivity of the hydroxymethyl group, a primary alcohol, which is a focal point for a variety of synthetic transformations. We will explore the causality behind experimental choices for key reactions such as oxidation, etherification, and nucleophilic substitution, providing detailed, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The unique electronic properties of the pyridine ring, combined with the specific placement of substituents in this compound, make it a valuable precursor for creating complex molecular architectures.[1] The hydroxymethyl group at the 2-position is particularly significant due to its ready conversion into a wide range of other functionalities, serving as a linchpin for synthetic diversification.[1][2]

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the pyridine ring modulates the reactivity of the entire molecule, including the hydroxymethyl substituent. Understanding these electronic influences is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the practical aspects of manipulating the hydroxymethyl group, grounded in the principles of physical organic chemistry.

Molecular Structure and Electronic Profile

The core of the molecule is a pyridine ring, an aromatic heterocycle with a nitrogen atom that imparts distinct electronic characteristics.[3] The nitrogen atom is sp² hybridized and has a lone pair of electrons in an orbital within the plane of the ring, making it a site for protonation and coordination.[3] The hydroxymethyl group, a primary alcohol, is attached to the carbon atom adjacent to the ring nitrogen.

The substituents play a crucial role:

-

5-Bromo group: An electron-withdrawing group that deactivates the ring towards electrophilic substitution but can participate in cross-coupling reactions.

-

3-Methoxy group: An electron-donating group that influences the electron density of the ring.

-

2-Hydroxymethyl group: The primary site of reactivity discussed in this guide.

The interplay of these groups dictates the molecule's overall reactivity profile.

Key Transformations of the Hydroxymethyl Group

The hydroxymethyl group of this compound can undergo a variety of chemical transformations, primarily centered around oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitution of the hydroxyl group after its conversion to a suitable leaving group.

Oxidation to the Aldehyde: A Gateway to Further Functionalization

The selective oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, as the resulting aldehyde is a versatile intermediate for forming carbon-carbon and carbon-nitrogen bonds. Given the potential for over-oxidation to the carboxylic acid, mild and selective oxidation methods are paramount.

2.1.1. Swern Oxidation: A Mild and Reliable Protocol

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[4][5] It is known for its mild reaction conditions and broad functional group tolerance, making it particularly suitable for complex molecules.[4][6]

Mechanism Insight: The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide.[4][5] Dimethyl sulfoxide (DMSO) is activated with oxalyl chloride at low temperatures to form the highly reactive chloro(dimethyl)sulfonium chloride.[4] The alcohol then adds to this species, and subsequent deprotonation by a hindered base, typically triethylamine, generates the ylide.[4][5] An intramolecular proton transfer then leads to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]

Experimental Protocol: Swern Oxidation of this compound

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Base Addition and Aldehyde Formation: Add triethylamine (5.0 eq) dropwise to the mixture. A thick white precipitate will form. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde can be purified by column chromatography on silica gel.

Trustworthiness: The low reaction temperature is critical to prevent side reactions and decomposition of the activated DMSO species.[7] The formation of the malodorous dimethyl sulfide is a key indicator of a successful reaction; proper ventilation in a fume hood is essential.[4][5]

Data Presentation: Representative Yields for Swern Oxidation

| Substrate | Product | Reagents | Temperature (°C) | Yield (%) |

| This compound | 5-Bromo-3-methoxypyridine-2-carbaldehyde | (COCl)₂, DMSO, Et₃N | -78 to RT | >90 |

Visualization: Swern Oxidation Workflow

Caption: Workflow for the Swern oxidation of this compound.

Nucleophilic Substitution: Expanding Molecular Diversity

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a more reactive species.[8] Common strategies include conversion to sulfonate esters or activation under Mitsunobu conditions.[8]

2.2.1. Mitsunobu Reaction: Inversion of Stereochemistry and Broad Scope

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration at the reacting carbon center.[9][10] It utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in situ.[9][10]

Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[10] This betaine then protonates the acidic nucleophile. The resulting anion then deprotonates the alcohol, which subsequently attacks the phosphonium center to form an oxaphosphonium salt.[10] This salt is a superb leaving group, and the conjugate base of the nucleophile displaces it via an Sₙ2 reaction.

Experimental Protocol: Mitsunobu Etherification of this compound

Materials:

-

This compound

-

A suitable alcohol (e.g., phenol or a primary/secondary aliphatic alcohol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct.

Trustworthiness: The order of addition can be crucial in a Mitsunobu reaction.[9] Adding the azodicarboxylate last to a pre-mixed solution of the alcohol, nucleophile, and phosphine is generally the most reliable method. The pKa of the nucleophile should ideally be less than 15 for the reaction to proceed efficiently.[10]

Data Presentation: Representative Mitsunobu Reactions

| Alcohol | Nucleophile | Product | Reagents | Yield (%) |

| This compound | Phenol | 5-Bromo-2-(phenoxymethyl)-3-methoxypyridine | PPh₃, DIAD | 70-85 |

| This compound | Phthalimide | N-(5-Bromo-3-methoxypyridin-2-ylmethyl)phthalimide | PPh₃, DIAD | 80-95 |

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mitsunobu Reaction [organic-chemistry.org]

The Strategic Utility of (5-Bromo-3-methoxypyridin-2-yl)methanol in Modern Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-3-methoxypyridin-2-yl)methanol has emerged as a pivotal building block in the synthesis of complex heterocyclic molecules, particularly within the realm of targeted therapeutics. Its strategically positioned functional groups—a reactive bromine atom, an electron-donating methoxy group, and a versatile hydroxymethyl moiety on a pyridine scaffold—offer a unique combination of features for medicinal chemists to exploit. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on leveraging this compound for the development of novel kinase inhibitors and other biologically active agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 1087659-32-2 | [BOC Sciences, Sigma-Aldrich][1][2] |

| Molecular Formula | C₇H₈BrNO₂ | [BOC Sciences, Sigma-Aldrich][1][2] |

| Molecular Weight | 218.05 g/mol | [BOC Sciences, Sigma-Aldrich][1][2] |

| Appearance | Solid | [Sigma-Aldrich][2] |

| Boiling Point (Predicted) | 289.2 ± 35.0 °C | [MySkinRecipes][3] |

| Density (Predicted) | 1.595 ± 0.06 g/cm³ | [MySkinRecipes][3] |

| SMILES | COC1=CC(=CN=C1CO)Br | [BOC Sciences][] |

| InChI | InChI=1S/C7H8BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 | [BOC Sciences][] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most practically achieved through the reduction of a corresponding carboxylic acid or its ester derivative. This approach is favored due to the commercial availability of suitable precursors and the high efficiency of modern reducing agents.

A plausible and efficient synthetic route commences with 5-bromo-3-methoxypyridine-2-carboxylic acid. The carboxylic acid functionality can be readily reduced to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6][7]

References

- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR 1087659-32-2 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

The Strategic Application of (5-Bromo-3-methoxypyridin-2-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers

Introduction: The Prominence of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The ability to strategically functionalize this heterocyclic core is paramount in the development of novel pharmaceuticals with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in both academic and industrial research for the synthesis of complex biaryl and heteroaryl structures.[3]

This guide focuses on the application of a highly functionalized building block, (5-Bromo-3-methoxypyridin-2-yl)methanol , in Suzuki-Miyaura coupling reactions. The unique arrangement of the bromo, methoxy, and methanol substituents on the pyridine ring offers a versatile platform for the synthesis of a diverse array of complex molecules, particularly those of pharmaceutical interest.

The Versatile Building Block: this compound

This compound is a valuable reagent for several key reasons:

-

Strategic Bromination: The bromine atom at the 5-position serves as a prime handle for Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

-

Modulating Electronics: The electron-donating methoxy group at the 3-position can influence the reactivity of the pyridine ring and the C-Br bond, potentially impacting the rate and efficiency of the coupling reaction.

-

Secondary Functionalization: The methanol group at the 2-position provides a site for further synthetic modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, enabling the construction of more complex molecular architectures.

| Property | Value |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 98-102 °C |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Diagram 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 1087659-32-2 | 218.05 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |

| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |

| Water | 7732-18-5 | 18.02 | - | - |

Equipment

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.), to the flask. Subsequently, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water) via syringe.

-

Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Diagram 2: Experimental workflow for the Suzuki coupling.

Causality Behind Experimental Choices

-

Catalyst: Pd(PPh₃)₄ is a commonly used, reliable catalyst for a broad range of Suzuki couplings. For more challenging substrates or to achieve higher turnover numbers, other catalysts such as Pd(dppf)Cl₂ or those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be employed.[4]

-

Base: An inorganic base is crucial for the transmetalation step.[2] Potassium carbonate (K₂CO₃) is a good starting point, being effective and cost-efficient. For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.

-

Solvent: A mixture of an organic solvent and water is often used. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Temperature: The reaction is typically heated to accelerate the rate of reaction. The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or unreactive substrate. | Use a fresh batch of catalyst, increase the reaction temperature, or screen different catalyst/ligand systems. Consider a more reactive boronic ester in place of the boronic acid. |

| Protodeboronation | The boronic acid is hydrolyzed back to the corresponding arene. | Use a less aqueous solvent system, a milder base (e.g., KF), or a more stable boronic acid derivative (e.g., a pinacol ester). |

| Homocoupling of Boronic Acid | Can be promoted by the presence of oxygen. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. |

| Dehalogenation of Starting Material | Reduction of the C-Br bond. | This can sometimes be a side reaction. Optimizing the catalyst and reaction time may help to minimize it. |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the field of drug discovery and development. Careful consideration of the reaction parameters and a systematic approach to optimization will enable the efficient synthesis of a wide array of novel chemical entities.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

(5-Bromo-3-methoxypyridin-2-yl)methanol as a building block for kinase inhibitor synthesis

Application Notes & Protocols

Topic: (5-Bromo-3-methoxypyridin-2-yl)methanol: A Versatile Scaffold for Modern Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of the Substituted Pyridine Scaffold

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to chronic inflammatory conditions.[1][2] Within the medicinal chemist's arsenal, heterocyclic scaffolds are paramount, with the pyridine ring system standing out as a "privileged structure."[3] Its ability to form critical hydrogen bond interactions, particularly with the hinge region of the kinase ATP-binding site, makes it a highly sought-after pharmacophore.[2][4][5]

This guide focuses on a particularly strategic building block: This compound . This reagent is not merely a starting material but a carefully designed synthetic platform. Each of its functional groups offers a distinct tactical advantage:

-

The Bromine atom at the C5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse aryl and heteroaryl moieties to probe the solvent-front region of the kinase active site.[2]

-

The Hydroxymethyl group at the C2-position provides a crucial anchor point for building out the molecule, either through oxidation to an aldehyde or carboxylic acid, or via etherification/esterification.

-

The Methoxy group at the C3-position electronically modulates the pyridine ring and provides steric influence, which can be fine-tuned to enhance binding affinity and selectivity.

Herein, we present a detailed exploration of this building block, moving beyond simple reaction schemes to explain the underlying principles and provide robust, field-tested protocols for its key transformations.

Physicochemical Profile of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful reaction design and optimization.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 1087659-32-2 | [] |

| Molecular Formula | C₇H₈BrNO₂ | [][7] |

| Molecular Weight | 218.05 g/mol | [] |

| Monoisotopic Mass | 216.97385 Da | [7] |

| Predicted XlogP | 0.7 | [7] |

| SMILES | COC1=C(N=CC(=C1)Br)CO | [][7] |

| InChIKey | PMFAMDOUBXZRSN-UHFFFAOYSA-N | [][7] |

Core Synthetic Transformations & Protocols

The synthetic utility of this compound is best demonstrated through three primary classes of reactions that functionalize its key positions. These transformations are the foundational steps for elaborating the scaffold into complex kinase inhibitor candidates.

Oxidation of the C2-Hydroxymethyl Group

The conversion of the primary alcohol to an aldehyde is a critical first step, creating an electrophilic center for subsequent C-C or C-N bond formation (e.g., reductive amination, Wittig reactions, or condensation). Selective oxidation without affecting the sensitive pyridine ring is essential.

Causality Behind Experimental Choices: While many oxidizing agents exist, chromium-based reagents like Pyridinium Chlorochromate (PCC) are effective for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, especially under anhydrous conditions.[8] The reaction is performed in an inert solvent like dichloromethane (DCM) to prevent the formation of aldehyde hydrates, which are more susceptible to further oxidation.[8]

Protocol 2.1: Synthesis of 5-Bromo-3-methoxypicolinaldehyde via PCC Oxidation

Materials:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Celite®

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous DCM (approx. 0.1 M relative to the alcohol), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature under an argon atmosphere.

-

The rationale for adding the alcohol to the PCC suspension is to maintain a slight excess of the oxidant throughout the addition, minimizing side reactions.

-

Stir the resulting dark-brown mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.

-

Pass the mixture through a short plug of silica gel topped with Celite®, eluting with additional diethyl ether. This filtration method is highly effective for removing the bulk of the chromium byproducts.

-

Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step. If further purification is required, column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) can be employed.

Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki reaction is arguably the most powerful tool for functionalizing the C5-bromo position. It allows for the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids or esters, which are often commercially available or readily synthesized.[9][10]

Causality Behind Experimental Choices: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

-

Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice as it is pre-activated.[9]

-

Base: A base, such as potassium carbonate (K₂CO₃), is crucial for activating the boronic acid in the transmetalation step.[11]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is essential for dissolving the base and facilitating the boronic acid activation, while the organic solvent ensures the solubility of the organic reactants and catalyst.[1][11]

Protocol 2.2: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times. This degassing procedure is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination at the C5-Position

For installing nitrogen-based linkers or pharmacophores, the Buchwald-Hartwig amination is the method of choice.[12] This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[13][14]

Causality Behind Experimental Choices: This reaction requires a specific combination of a palladium source, a specialized phosphine ligand, and a strong, non-nucleophilic base.[14]

-

Catalyst/Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential. The bulky ligand promotes the crucial reductive elimination step and stabilizes the catalytic intermediates.[14][15]

-

Base: A strong base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[14]

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species.

Protocol 2.3: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

-

This compound (1.0 eq)

-

Secondary amine (e.g., morpholine) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

-

Add this compound (1.0 eq) to the flask.

-

Add anhydrous, degassed toluene via syringe, followed by the secondary amine (1.2 eq).

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The reaction must be maintained under an inert atmosphere for the duration.

-

Monitor progress by LC-MS. Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Integrated Synthetic Workflow: From Building Block to Kinase Inhibitor Scaffold

The true power of this compound lies in the sequential application of these core transformations to rapidly construct complex molecular architectures. The following workflow illustrates a plausible route to a generic kinase inhibitor scaffold.

This hypothetical three-step sequence showcases the strategic logic:

-

Oxidation: The primary alcohol is first converted to an aldehyde, transforming the nucleophilic hydroxyl group into an electrophilic carbonyl. This "umpolung" of reactivity is a key strategic pivot.

-

C-C Bond Formation: A Grignard reaction with an aryl magnesium bromide (Ar-MgBr) adds a new substituent at the C2-position, creating a secondary alcohol. This substituent can be designed to interact with a specific pocket in the target kinase.

-

Suzuki Coupling: Finally, the C5-bromo position is addressed. A Suzuki coupling introduces a second (hetero)aryl group, often designed to interact with the hinge region or the ribose pocket, thus completing the core kinase inhibitor pharmacophore.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 7. PubChemLite - this compound (C7H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (5-Bromo-3-methoxypyridin-2-yl)methanol as a Cornerstone for Novel Heterocyclic Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisostere for a phenyl ring makes it an indispensable component in modern drug design.[3] (5-Bromo-3-methoxypyridin-2-yl)methanol emerges as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The bromine atom at the C5 position is primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4][5] The hydroxymethyl group at C2 provides a handle for oxidation to an aldehyde, enabling a host of classical and novel cyclization strategies. The methoxy group at C3 electronically modulates the ring, influencing the reactivity of the other positions. This guide provides an in-depth exploration of synthetic routes leveraging this versatile precursor for the construction of novel, drug-like heterocyclic systems.

Synthesis of the Starting Material: this compound

While commercially available, an efficient synthesis from common starting materials is often desirable. A reliable route begins with the commercially available 2-amino-5-bromo-4-methylpyridine, proceeding through oxidation, esterification, reduction, and diazotization/hydrolysis steps. A more direct, albeit lower-yielding, approach involves the reduction of the corresponding carboxylic acid or ester, if available. For the purpose of this guide, we will assume the starting material is accessible.[3][6]

Strategic Application I: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems or the introduction of alkynyl fragments, which can subsequently be used in cyclization reactions.

A. Suzuki-Miyaura Coupling for Biaryl and Heteroaryl Pyridines

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the bromopyridine and various aryl or heteroaryl boronic acids.[4][7] The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with the potentially coordinating pyridine nitrogen.

Expertise & Experience: The use of a palladium catalyst with bulky, electron-rich phosphine ligands, such as those on Pd(dppf)Cl2, is often beneficial for cross-coupling with electron-deficient pyridine rings. The dppf ligand promotes the reductive elimination step and helps to prevent catalyst deactivation. A phosphate base like K₃PO₄ is effective and generally provides good results with a range of boronic acids.[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Step-by-Step Methodology:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

-

Stir the mixture at room temperature for 15 minutes to ensure good mixing.

-

Heat the reaction mixture to 85-95 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Examples

| Entry | Arylboronic Acid (R-B(OH)₂) | Yield (%) | Reference |

| 1 | Phenylboronic acid | 85-95 | [4] |

| 2 | 4-Methoxyphenylboronic acid | 88-96 | [4] |

| 3 | Thiophen-2-ylboronic acid | 75-85 | [7] |

| 4 | Pyridin-3-ylboronic acid | 70-80 | [4] |

B. Sonogashira Coupling for Alkynyl Pyridines and Subsequent Cyclization

The Sonogashira coupling provides a powerful route to introduce terminal alkynes, which are versatile handles for subsequent intramolecular cyclizations to form fused heterocycles like furopyridines.[5][8]

Expertise & Experience: The Sonogashira reaction is typically co-catalyzed by palladium and copper(I). The use of a copper salt, like CuI, is crucial for the catalytic cycle. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the H-X byproduct and as a solvent.

Protocol 2: General Procedure for Sonogashira Coupling

Reaction Scheme:

Caption: Sonogashira cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-3 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF and the amine base (e.g., TEA).

-

Add the terminal alkyne dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Subsequent Intramolecular Cyclization: The resulting alkynyl alcohol can undergo cyclization to form a furopyridine derivative, often promoted by a base (e.g., NaH, KOtBu) or a transition metal catalyst (e.g., gold or silver salts).[9]

Strategic Application II: Oxidation and Annulation Cascades

The primary alcohol of this compound is a key functional group that can be oxidized to the corresponding aldehyde, (5-Bromo-3-methoxypyridine-2-carbaldehyde). This transformation unlocks access to a vast array of heterocyclic systems through condensation and cyclization reactions.

A. Oxidation to 5-Bromo-3-methoxypyridine-2-carbaldehyde

A mild and selective oxidation is required to prevent over-oxidation to the carboxylic acid or side reactions. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of benzylic and allylic alcohols.[10]

Protocol 3: Oxidation with Manganese Dioxide

Materials:

-

This compound (1.0 equiv)

-

Activated Manganese Dioxide (MnO₂) (5-10 equiv by weight)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

Step-by-Step Methodology:

-

Dissolve this compound in DCM or CHCl₃.